molecular formula C12H6F3N3OS2 B5175748 N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B5175748
M. Wt: 329.3 g/mol
InChI Key: MHUNAACDCABGEU-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters such as temperature, pressure, and pH, as well as the purification of the final product through techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a halogenated or alkylated product .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and thiazole-containing molecules. Examples are:

  • 2-(trifluoromethyl)-1,3-benzothiazole
  • 1,3-thiazole-2-carboxamide
  • 2-(trifluoromethyl)-1,3-thiazole

Uniqueness

What sets N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide apart is its combination of a trifluoromethyl group with both a thiazole and benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzothiazole structure, along with a trifluoromethyl group that enhances its pharmacological properties. The molecular formula is C₁₃H₈F₃N₃O₁S₂, and it has a molecular weight of approximately 345.34 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the ability of benzothiazole derivatives to inhibit the growth of various cancer cell lines, including breast carcinoma cells. The mechanism is believed to involve the inhibition of securin activity, which is crucial for cell cycle regulation and apoptosis .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro assays have shown that related benzothiazole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer .

Antimicrobial Effects

This compound exhibits antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

  • Inhibition of Tumor Growth : A study involving the administration of this compound to mice with induced breast tumors showed a significant reduction in tumor size compared to control groups. The compound's mechanism involved the modulation of apoptotic pathways .
  • Metabolic Regulation : In models of non-insulin-dependent diabetes mellitus, this compound was observed to influence glucose metabolism positively. It appears to enhance insulin sensitivity and reduce blood glucose levels .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Securin : By inhibiting securin levels, the compound promotes apoptosis in cancer cells.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Interaction with Biological Targets : The compound interacts with various proteins involved in disease pathways, altering cellular functions and contributing to its therapeutic effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazole ringAnticancer activity
Thiazole DerivativesExhibits thiazole moietyAntioxidant properties
Trifluoromethyl CompoundsIncorporates trifluoromethyl groupEnhanced pharmacological effects

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3OS2/c13-12(14,15)10-17-7-2-1-6(5-8(7)21-10)9(19)18-11-16-3-4-20-11/h1-5H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUNAACDCABGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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